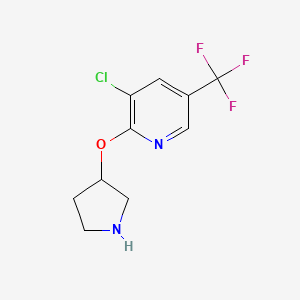

3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine, also known as CPY, is a pyridine-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPY has been reported to exhibit promising activity against various diseases, including cancer and inflammation.

Wissenschaftliche Forschungsanwendungen

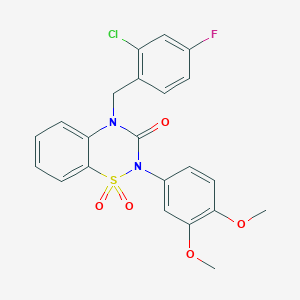

Fungicide Development

The compound 3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine has been utilized in the development of fungicides. For instance, it is a key component in the fungicide fluazinam. This compound features a dihedral angle between the pyridine and benzene ring planes, contributing to its effectiveness. It forms inversion dimers linked by hydrogen bonds, C—Cl⋯π, and N—O⋯π interactions in a crystal, leading to a three-dimensional network critical for its fungicidal properties (Jeon, Kim, Lee, & Kim, 2013).

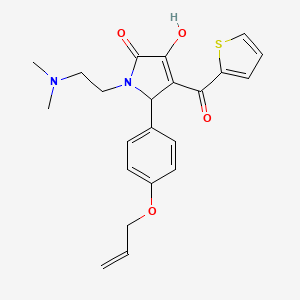

Synthesis of Bioactive Compounds

This chemical is also integral in synthesizing bioactive compounds, especially those with fungicidal activity. Novel derivatives containing this compound have shown efficient broad-spectrum fungicidal activity, controlling various plant diseases (Yu, Xu, Tu, Li, & Li, 2006).

Pesticide Synthesis

The synthesis of pesticides frequently employs 3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine as a significant component. Various processes for synthesizing this pyridine derivative, particularly for pesticide development, have been reviewed, highlighting its importance in the field (Xin-xin, 2006).

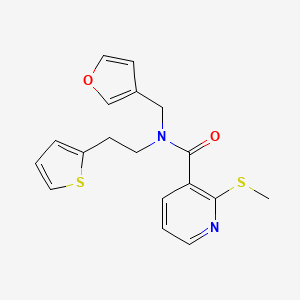

Organic Synthesis

The compound is also used in organic synthesis processes. It serves as a starting material in various synthetic pathways, demonstrating its versatility in chemical reactions (Greszler & Stevens, 2009).

Halogen Substitutions in Pyridines

It plays a role in studies exploring halogen shuffling in pyridines, where selective electrophilic substitutions are investigated (Mongin, Tognini, Cottet, & Schlosser, 1998).

Eigenschaften

IUPAC Name |

3-chloro-2-pyrrolidin-3-yloxy-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3N2O/c11-8-3-6(10(12,13)14)4-16-9(8)17-7-1-2-15-5-7/h3-4,7,15H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTGJJYAPLBTTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2418397.png)

![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)

![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2418408.png)

![3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2418410.png)